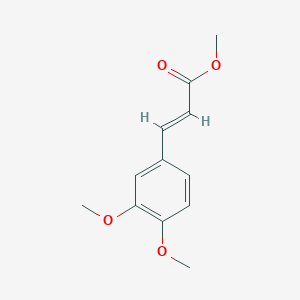

Methyl 3,4-dimethoxycinnamate

描述

Methyl 3,4-dimethoxycinnamate is an organic compound belonging to the class of alkyl cinnamates. It is derived from the formal condensation of the carboxy group of 3,4-dimethoxycinnamic acid with methanol . The compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3,4-dimethoxycinnamate can be synthesized through the esterification of 3,4-dimethoxycinnamic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the continuous addition of methanol and acid catalyst to a reactor containing 3,4-dimethoxycinnamic acid, followed by purification steps to isolate the desired ester .

化学反应分析

Types of Reactions: Methyl 3,4-dimethoxycinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Chemistry

Methyl 3,4-dimethoxycinnamate serves as a model compound in photochemistry studies. Its ability to absorb UV radiation makes it an ideal candidate for exploring photoprotection mechanisms and excited state dynamics. Researchers utilize this compound to investigate how organic molecules interact with light and the subsequent effects on biological systems.

Biology

The compound's UV absorption properties are significant in biological research. It is studied for its role in protecting biological systems from UV-induced damage, particularly in skin cells. Research has indicated that it can mitigate oxidative stress caused by UV radiation, thus reducing the risk of photoaging and skin cancer.

Medicine

This compound exhibits potential therapeutic properties:

- Antioxidant Activity : It has been shown to scavenge free radicals, which may help in reducing oxidative stress in various tissues.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treatments targeting inflammatory conditions.

- Antimicrobial Properties : Research indicates moderate antifungal activity against strains like Candida albicans, with minimum inhibitory concentrations (MIC) reported at 250 μg/ml .

Cosmetics

One of the most prominent applications of this compound is as a UV filter in sunscreens and skincare products. Its ability to absorb harmful UV radiation protects the skin from damage and is crucial in formulating effective sun protection products.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Model compound for photochemistry | Studies on photoprotection mechanisms |

| Biology | UV protection in skin cells | Reduces oxidative stress from UV exposure |

| Medicine | Antioxidant, anti-inflammatory | Moderate antifungal activity (MIC = 250 μg/ml) |

| Cosmetics | UV filter in sunscreens | Effective in preventing skin damage |

Case Study 1: Photoprotection Mechanism

A study published in the Journal of Photochemistry explored the photoprotective effects of this compound on human dermal fibroblasts exposed to UV radiation. The results indicated that pre-treatment with the compound significantly reduced markers of oxidative stress and DNA damage compared to untreated controls.

Case Study 2: Antifungal Efficacy

Research published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of this compound against various fungal strains. The study highlighted its potential as a natural antifungal agent with moderate activity against Candida albicans and other pathogenic fungi.

作用机制

Methyl 3,4-dimethoxycinnamate exerts its effects through several mechanisms:

Inhibition of Uredospore Germination: The compound impedes the germination of uredospores, which are fungal spores involved in plant diseases.

Inhibition of DNA Methylation: It inhibits global DNA methylation in Hep3B cells, affecting gene expression and cellular functions.

Molecular Targets and Pathways: The primary molecular targets include enzymes involved in DNA methylation and pathways related to fungal spore germination .

相似化合物的比较

3,4-Dimethoxycinnamic Acid: The parent compound from which methyl 3,4-dimethoxycinnamate is derived.

Methyl Cinnamate: Another ester of cinnamic acid, but without the methoxy groups on the aromatic ring.

Uniqueness: this compound is unique due to the presence of methoxy groups on the aromatic ring, which influence its chemical reactivity and biological activity. These methoxy groups make it more effective in certain applications, such as DNA methylation inhibition and fungal spore germination inhibition .

生物活性

Methyl 3,4-dimethoxycinnamate (MDMC) is an organic compound belonging to the cinnamate family, characterized by its unique structure featuring methoxy groups at the 3 and 4 positions of the aromatic ring. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The following sections outline the key biological activities, mechanisms of action, and relevant research findings associated with MDMC.

Chemical Structure and Properties

This compound has the chemical formula . It is synthesized through the esterification of 3,4-dimethoxycinnamic acid with methanol. The presence of methoxy groups enhances its solubility and biological activity compared to other cinnamic acid derivatives .

1. Antioxidant Properties

MDMC exhibits significant antioxidant activity, which helps neutralize free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various chronic diseases .

2. Anti-inflammatory Effects

Research indicates that MDMC may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

3. Anticancer Potential

MDMC has been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanisms include the modulation of signaling pathways related to cell survival and proliferation .

The biological effects of MDMC are mediated through several mechanisms:

- Antioxidant Mechanism : MDMC scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Inflammatory Pathway Modulation : It inhibits the expression of inflammatory mediators such as COX-2 and iNOS.

- Cell Cycle Arrest : MDMC induces cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways involving caspases .

Case Studies and Experimental Data

A summary of notable studies investigating the biological activity of MDMC is presented below:

Comparative Analysis with Related Compounds

MDMC shares structural similarities with other methoxy-substituted cinnamic acids, which also exhibit beneficial biological activities. The following table compares their key properties:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound (MDMC) | High | Moderate | Significant |

| p-Coumaric Acid | Moderate | Moderate | Low |

| Ferulic Acid | High | High | Moderate |

属性

IUPAC Name |

methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRYDOZRPYFBKO-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-64-5 | |

| Record name | Cinnamic acid, 3,4-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,4-dimethoxycinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of methyl 3,4-dimethoxycinnamate identified in these studies?

A1: this compound acts as a germination inhibitor for uredospores, particularly in rust fungi. This inhibitory effect is specifically attributed to the cis-isomer of the compound. [, ]

Q2: How potent is this compound as a germination inhibitor compared to other natural inhibitors?

A2: While this compound exhibits inhibitory activity, it is considerably less potent than methyl ferulate, another natural inhibitor. The minimum concentration required for 50% inhibition of uredospore germination is around 140 nM for this compound, compared to about 7 nM for methyl cis-ferulate. []

Q3: What is the mechanism behind the varying sensitivity of uredospores to this compound across seasons and spore age?

A3: The sensitivity of uredospores to this compound appears to correlate with the concentration of germination stimulants present within the spores. It has been observed that approximately 100 molecules of n-nonyl alcohol, a known germination stimulant, can counteract the inhibitory effect of a single molecule of methyl cis-ferulate. Therefore, seasonal and age-related variations in spore sensitivity to the inhibitor might be linked to fluctuations in the internal levels of such stimulants. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H14O4, and its molecular weight is 222.24 g/mol. [, ]

Q5: Are there any insights into the structural characteristics of this compound from a crystallographic perspective?

A6: Crystallographic studies of a derivative, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized from methyl 3-(3,4-dimethoxyphenyl)acrylate, offer valuable insights into the structural features of the compound. The central cyclobutane ring in this derivative adopts a slightly distorted square-planar conformation. This arrangement, along with the positioning of substituent groups, influences the molecule's overall geometry and interactions within the crystal lattice. []

Q6: What are some analytical techniques employed in the characterization of this compound?

A7: Mass spectrometry plays a crucial role in characterizing this compound, particularly when analyzing its trimethylsilyl (TMS) derivative. This technique provides valuable information about the fragmentation patterns of the molecule under electron impact, aiding in structural elucidation and identification. [] Additionally, spectroscopic methods like UV, IR, 1D and 2D NMR are employed for comprehensive structural characterization. []

Q7: Has this compound been investigated in the context of coalification processes?

A8: Interestingly, this compound has been studied in the context of coal formation. Research indicates that it can undergo radical cation-initiated dimerization in the presence of a strong oxidant like tris-(2,4-dibromophenyl)aminium hexachloroantimonate (DBAHA). This finding suggests a potential role of such reactions in the oligomerization of plant monomers during coalification. []

Q8: Are there any documented natural sources of this compound?

A9: Phytochemical investigations have revealed the presence of this compound in several plant species. It has been isolated from the aerial parts of Ipomoea subincana, a plant belonging to the Convolvulaceae family. [] Additionally, it has been identified in the bark of Millettia ovalifolia, a plant known for its diverse chemical constituents. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。